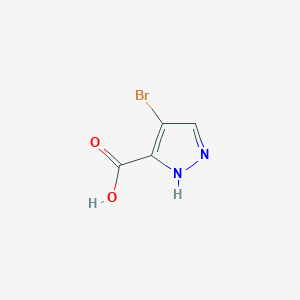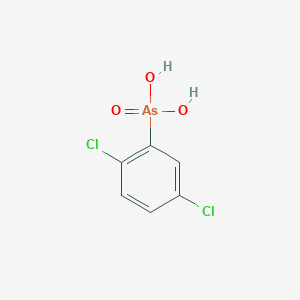
Benzenearsonic acid, 2,5-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenearsonic acid, 2,5-dichloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of arsenic acid and is synthesized through a specific method.
Aplicaciones Científicas De Investigación
Benzenearsonic acid, 2,5-dichloro- has potential applications in various fields of scientific research. It has been studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, it has been studied for its potential use in the treatment of parasitic infections.
Mecanismo De Acción
The mechanism of action of benzenearsonic acid, 2,5-dichloro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of fumarate hydratase, an enzyme involved in the tricarboxylic acid cycle.
Efectos Bioquímicos Y Fisiológicos
Benzenearsonic acid, 2,5-dichloro- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of bacteria and fungi, leading to their death. Furthermore, it has been shown to inhibit the growth and reproduction of parasitic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzenearsonic acid, 2,5-dichloro- in lab experiments is its potential as a new class of antibiotics. It has shown promising results in inhibiting the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound is its toxicity. It has been shown to be toxic to both cancer cells and normal cells, making it difficult to use in vivo.
Direcciones Futuras
There are several future directions for research on benzenearsonic acid, 2,5-dichloro-. One direction is to further investigate its potential as a new class of antibiotics. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be used in various applications. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and decreased toxicity. Finally, future research could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
Benzenearsonic acid, 2,5-dichloro- is synthesized through the reaction of 2,5-dichlorobenzenesulfonyl chloride with sodium arsenite. The reaction takes place in the presence of a base and results in the formation of the desired compound. The purity of the compound can be improved through recrystallization.
Propiedades
Número CAS |
15075-46-4 |
|---|---|
Nombre del producto |
Benzenearsonic acid, 2,5-dichloro- |
Fórmula molecular |
C6H5AsCl2O3 |
Peso molecular |
270.93 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
Clave InChI |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Otros números CAS |
15075-46-4 |
Sinónimos |
2,5-Dichlorophenylarsonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




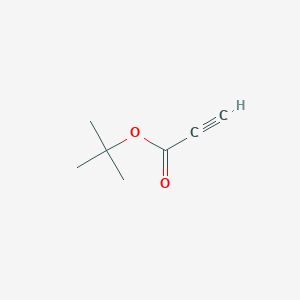

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)




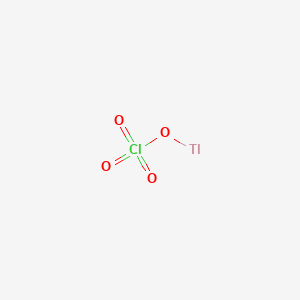

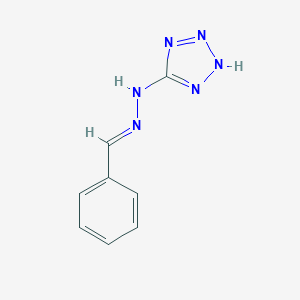
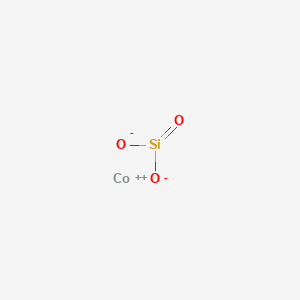
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
